molecular formula C16H17NO5 B7435610 oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

Cat. No. B7435610
M. Wt: 303.31 g/mol
InChI Key: ISQZEDSVFURBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate is a chemical compound that is of interest to the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate is not well understood. However, it is believed that the compound interacts with specific receptors or enzymes in the body, leading to its biological effects.
Biochemical and Physiological Effects:
Oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound exhibits anti-inflammatory, antioxidant, and anticancer activities. In vivo studies have shown that the compound has neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate in lab experiments is its versatility. The compound can be easily modified to generate a library of analogs with different properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate. One direction is to further investigate the mechanism of action of the compound to better understand its biological effects. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases. Additionally, the compound can be used as a building block for the synthesis of new materials with unique properties, which can have potential applications in various fields.

Synthesis Methods

The synthesis of oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate involves the reaction of oxetan-3-ol with 4-oxo-2H-chromene-3-carbaldehyde and pyrrolidine-2,5-dione in the presence of a catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of the desired compound.

Scientific Research Applications

Oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate has potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound can be used as a starting point for the development of new drugs targeting specific diseases. In drug discovery, the compound can be used as a lead compound for the development of new drugs. In material science, the compound can be used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c18-13-7-16(22-14-4-2-1-3-12(13)14)5-6-17(10-16)15(19)21-11-8-20-9-11/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQZEDSVFURBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)OC4COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

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